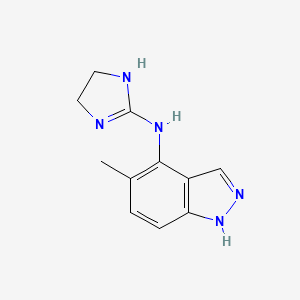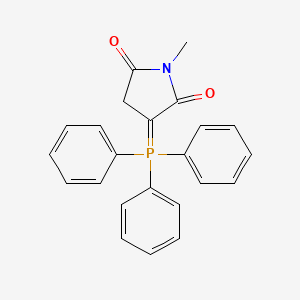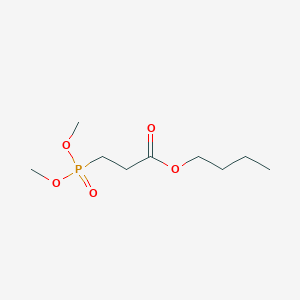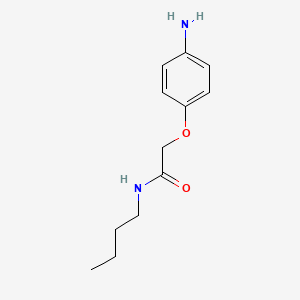
N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-indazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-indazol-4-amine is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their versatile biological and pharmacological activities, making them significant in various fields such as medicine, synthetic chemistry, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-indazol-4-amine typically involves multicomponent reactions. Common methods include condensation, ring cyclization, and oxidation conversion. Catalysts and diverse conditions are often employed to optimize synthetic efficiency .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve the use of green chemistry and organometallic catalysis. These methods aim to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-indazol-4-amine undergoes various types of reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to achieve desired properties and functionalities .
Common Reagents and Conditions: Common reagents used in these reactions include ammonium acetate, aldehydes, and anilines. The reactions are often conducted under solvent-based conditions or using efficient green methods .
Major Products Formed: The major products formed from these reactions include substituted imidazoles, which have significant biological and pharmacological activities .
Wissenschaftliche Forschungsanwendungen
N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-indazol-4-amine has a wide range of scientific research applications. It is used in the synthesis of biologically active molecules, such as anticancer, anti-inflammatory, antimicrobial, and antiviral drugs. The compound also finds applications in the development of enzyme inhibitors and selective plant growth regulators .
Wirkmechanismus
The mechanism of action of N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, thereby modulating their activity. This interaction is crucial for its biological and pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-indazol-4-amine include other imidazole derivatives such as 1-benzyl-2-aryl-1H-benzo[d]imidazole and N-(4,5-Dihydro-1H-imidazol-2-yl)-6-quinoxalinamine .
Uniqueness: What sets this compound apart is its unique structure, which imparts specific biological activities and pharmacological properties. This uniqueness makes it a valuable compound in various scientific research applications .
Eigenschaften
CAS-Nummer |
54768-42-2 |
|---|---|
Molekularformel |
C11H13N5 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-5-methyl-1H-indazol-4-amine |
InChI |
InChI=1S/C11H13N5/c1-7-2-3-9-8(6-14-16-9)10(7)15-11-12-4-5-13-11/h2-3,6H,4-5H2,1H3,(H,14,16)(H2,12,13,15) |
InChI-Schlüssel |
UXIRCKONXLQBFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)NN=C2)NC3=NCCN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![S-[(4-Chlorophenyl)methyl]-L-cysteine](/img/structure/B14647430.png)




![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)




-lambda~5~-phosphane](/img/structure/B14647497.png)
